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Introduction
Alisertib, also known as MLN8237, is a selective and potent inhibitor of Aurora Kinase A

(AURKA), a key regulator of mitotic progression.[1][2] Its targeted action disrupts the formation

of the mitotic spindle, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis

in cancer cells.[1][3] These characteristics have positioned Alisertib as a promising therapeutic

agent currently under investigation in numerous preclinical and clinical studies for a variety of

malignancies.[1][4][5] This document provides a comprehensive guide to the dosage and

administration of Alisertib in in vivo mouse models, based on established preclinical research.

It is intended to assist researchers in designing and executing robust and reproducible in vivo

studies.

Data Presentation: Alisertib Dosage and
Administration in Mouse Models
The following table summarizes the quantitative data on Alisertib dosage, administration route,

dosing schedule, and the corresponding mouse models from various preclinical studies. This

information is intended to serve as a starting point for study design, and the optimal dosage

and schedule may vary depending on the specific mouse strain, tumor model, and

experimental endpoints.
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Mouse
Model

Cancer
Type

Dosage
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Vehicle
Formulati
on

Referenc
e(s)

Nude Mice

(HCT-116

Xenograft)

Colon

Cancer
3, 10, 30

Oral

Gavage

Once Daily

(QD) for 21

days

10% 2-

hydroxypro

pyl-β-

cyclodextri

n and 1%

sodium

bicarbonat

e

[6]

Patient-

Derived

Xenograft

(PDX)

Colorectal

Cancer
30

Oral

Gavage

Once Daily

(QD) for at

least 28

days

Not

Specified
[1]

Patient-

Derived

Xenograft

(PDX)

Colorectal

Cancer
10

Oral

Gavage

Twice Daily

(BID)

Not

Specified
[1]

SCID Mice

(OCI-LY19

Xenograft)

Non-

Hodgkin's

Lymphoma

20
Oral

Gavage

Twice Daily

(BID)

10% 2-

hydroxypro

pyl-β-

cyclodextri

n and 1%

sodium

bicarbonat

e

[6][7]
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SCID Mice

(OCI-LY19

Xenograft)

Non-

Hodgkin's

Lymphoma

30
Oral

Gavage

Once Daily

(QD)

10% 2-

hydroxypro

pyl-β-

cyclodextri

n and 1%

sodium

bicarbonat

e

[6][7]

Patient-

Derived

Xenograft

(PDX)

Triple-

Negative

Breast

Cancer

30
Oral

Gavage

Once Daily

(QD)

Not

Specified
[3]

CB-17

SCID Mice

(MM.1S

Xenograft)

Multiple

Myeloma
7.5, 15, 30

Oral

Gavage

Once Daily

(QD) for 21

days

10% 2-

hydroxypro

pyl-β-

cyclodextri

n and 1%

sodium

bicarbonat

e

[8]

Nude Mice

(Orthotopic

GBM

Xenograft)

Glioblasto

ma
30

Oral

Gavage

Once Daily

(QD)

Not

Specified
[2]

Athymic

Mice

(LS141

Xenograft)

Soft Tissue

Sarcoma
30

Oral

Gavage

Days 7, 14,

and 21

Not

Specified
[9]

Wild-type

and

Transporte

r-Knockout

Mice

Pharmacok

inetic

Studies

5
Intravenou

s

Single

Dose

10%

Captisol

with 0.7-

0.8% 1N

NaOH

[10]
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Calu-6

Xenograft

Lung

Cancer
20

Oral

Gavage

Twice Daily

(BID) for

21 days

Sodium

salt in 10%

2-HP-β-CD

with 1%

NaHCO₃

[11]

Note: The maximum tolerated dose (MTD) of Alisertib in most mouse strains with continuous

dosing for 21 days is approximately 20 mg/kg twice a day (40 mg/kg per day).[8][12]

Experimental Protocols
Alisertib Formulation
A common vehicle for oral administration of Alisertib in mice is a solution of 10% 2-

hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water.[6][8]

Materials:

Alisertib (MLN8237) powder

2-hydroxypropyl-β-cyclodextrin

Sodium bicarbonate

Sterile, deionized water

Magnetic stirrer and stir bar

Sterile tubes for storage

Protocol:

Prepare a 1% sodium bicarbonate solution by dissolving 1 g of sodium bicarbonate in 100

mL of sterile water.

Prepare a 10% 2-hydroxypropyl-β-cyclodextrin solution by dissolving 10 g of 2-

hydroxypropyl-β-cyclodextrin in the 1% sodium bicarbonate solution, bringing the final

volume to 100 mL.
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Warm the solution slightly and stir until the cyclodextrin is completely dissolved.

Calculate the required amount of Alisertib powder based on the desired final concentration

and the total volume of the dosing solution.

Slowly add the Alisertib powder to the vehicle solution while continuously stirring.

Continue stirring until the Alisertib is fully dissolved. The solution should be clear.

Sterile-filter the final solution through a 0.22 µm filter if necessary.

Store the prepared Alisertib solution at an appropriate temperature as recommended by the

manufacturer, protected from light.

Administration by Oral Gavage
Oral gavage is the most frequently reported route for Alisertib administration in mouse studies.

[1][2][3][6][7][8][9][11]

Materials:

Prepared Alisertib dosing solution

Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

Syringes (e.g., 1 mL)

Animal scale

Protocol:

Weigh each mouse to determine the precise volume of the dosing solution to be

administered. The volume is typically 100 µL.[3][8]

Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal

breathing.

Attach the gavage needle to the syringe filled with the correct volume of Alisertib solution.
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Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and

along the roof of the mouth towards the esophagus.

Ensure the needle has entered the esophagus and not the trachea before slowly dispensing

the solution.

Withdraw the needle gently.

Monitor the mouse for a short period after administration to ensure there are no signs of

distress.

Mice should be monitored daily for signs of toxicity, and body weight should be measured

twice weekly.[1]

Visualizations
Alisertib Mechanism of Action
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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